molecular formula C8H8Cl2O2S B11721967 1-(4-Chlorophenyl)ethanesulfonyl chloride

1-(4-Chlorophenyl)ethanesulfonyl chloride

Cat. No.: B11721967
M. Wt: 239.12 g/mol
InChI Key: UOICXYNGBTXAHC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Chemical Reactions Analysis

1-(4-Chlorophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-(4-Chlorophenyl)ethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

1-(4-Chlorophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as ethanesulfonyl chloride and methanesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity patterns .

Similar Compounds

  • Ethanesulfonyl chloride
  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride

These compounds are used in similar applications but differ in their specific reactivity and the types of products they form .

Properties

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

1-(4-chlorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

UOICXYNGBTXAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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